2-Bromo-4-ethoxy-6-methylpyridine 2-Bromo-4-ethoxy-6-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14033923
InChI: InChI=1S/C8H10BrNO/c1-3-11-7-4-6(2)10-8(9)5-7/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol

2-Bromo-4-ethoxy-6-methylpyridine

CAS No.:

Cat. No.: VC14033923

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-ethoxy-6-methylpyridine -

Specification

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
IUPAC Name 2-bromo-4-ethoxy-6-methylpyridine
Standard InChI InChI=1S/C8H10BrNO/c1-3-11-7-4-6(2)10-8(9)5-7/h4-5H,3H2,1-2H3
Standard InChI Key PYPLWEUBDDKOGZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=NC(=C1)C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Bromo-4-ethoxy-6-methylpyridine (C₈H₁₀BrNO) possesses a molecular weight of 216.08 g/mol. The pyridine ring’s substitution pattern influences its electronic and steric properties:

  • Bromine (2-position): Introduces electronegativity and serves as a leaving group in substitution reactions.

  • Ethoxy group (4-position): Enhances electron density via resonance donation, while its larger size compared to methoxy increases lipophilicity.

  • Methyl group (6-position): Contributes steric bulk and stabilizes the ring through hyperconjugation .

Physical Properties

While experimental data for this specific compound is sparse, extrapolations from similar structures suggest:

PropertyValue/DescriptionBasis for Estimation
Melting Point45–50°CAnalogous bromopyridines
Boiling Point240–245°C (at 760 mmHg)Ethoxy group’s impact
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)Increased lipophilicity
LogP (Partition Coefficient)~2.5Calculated via group contributions

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-bromo-4-ethoxy-6-methylpyridine can be adapted from methods used for analogous compounds. A plausible route involves:

  • Ethoxy Introduction: Williamson ether synthesis on 4-hydroxy-6-methylpyridine using ethyl bromide and a base (e.g., K₂CO₃).

  • Bromination: Electrophilic aromatic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .

Example Protocol:

  • Step 1: 4-Hydroxy-6-methylpyridine (1.0 equiv) is reacted with ethyl bromide (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 12 h to yield 4-ethoxy-6-methylpyridine.

  • Step 2: The intermediate is brominated using NBS (1.1 equiv) and AIBN (catalytic) in CCl₄ under reflux for 6 h, achieving ~85% yield .

Industrial Production

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors: Minimize exothermic risks during bromination.

  • Catalytic Systems: Recyclable catalysts (e.g., FeCl₃) reduce waste.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at C2 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides). For example:
2-Bromo-4-ethoxy-6-methylpyridine+NaOMe2-Methoxy-4-ethoxy-6-methylpyridine+NaBr\text{2-Bromo-4-ethoxy-6-methylpyridine} + \text{NaOMe} \rightarrow \text{2-Methoxy-4-ethoxy-6-methylpyridine} + \text{NaBr}
This reaction proceeds via an SₙAr mechanism, accelerated by the electron-donating ethoxy group .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Stille) enable biaryl formation:
2-Bromo-4-ethoxy-6-methylpyridine+PhB(OH)2Pd(PPh3)42-Phenyl-4-ethoxy-6-methylpyridine\text{2-Bromo-4-ethoxy-6-methylpyridine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Phenyl-4-ethoxy-6-methylpyridine}
Such reactions are pivotal in pharmaceutical synthesis .

Oxidation and Reduction

  • Oxidation: The methyl group at C6 can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering bioactivity.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesReactivity/Bioactivity Insights
2-Bromo-4-methoxy-6-methylpyridineMethoxy at C4Higher crystallinity; lower logP
2-Bromo-6-ethoxy-4-methylpyridineEthoxy at C6Altered regioselectivity in coupling
2-Chloro-4-ethoxy-6-methylpyridineChlorine at C2Slower substitution kinetics

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